molecular formula C28H26ClFN2S B11529909 N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline

Cat. No.: B11529909
M. Wt: 477.0 g/mol
InChI Key: RCGMJTLQRANXGQ-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorobenzyl group, a cyclohexylphenyl group, and a fluoroaniline moiety. The presence of these diverse functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the chlorobenzyl, cyclohexylphenyl, and fluoroaniline groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2Z)-3-(4-chlorobenzyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-N’-ethylurea
  • N-[(2Z)-4,6-Dichloro-3-methyl-1,3-benzothiazol-2(3H)-ylidene]-4-(dimethylsulfamoyl)benzamide

Uniqueness

N-[(2Z)-3-(4-chlorobenzyl)-4-(4-cyclohexylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C28H26ClFN2S

Molecular Weight

477.0 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(4-cyclohexylphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H26ClFN2S/c29-24-12-6-20(7-13-24)18-32-27(19-33-28(32)31-26-16-14-25(30)15-17-26)23-10-8-22(9-11-23)21-4-2-1-3-5-21/h6-17,19,21H,1-5,18H2

InChI Key

RCGMJTLQRANXGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSC(=NC4=CC=C(C=C4)F)N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

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